molecular formula C13H10ClN3O2 B14003030 O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide

O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide

Cat. No.: B14003030
M. Wt: 275.69 g/mol
InChI Key: QTPKPFVFZDGQEM-UHFFFAOYSA-N
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Description

O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide is a chemical compound with the molecular formula C13H10ClN3O2 It is known for its unique structure, which includes a pyridyl group, a chlorinated aromatic ring, and a carbohydroximamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide typically involves the reaction of 2-chloro-4-pyridinecarboxylic acid with benzene-1-carbohydroximamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • O1-[(2-chloro-4-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide
  • 2-chloro-4-pyridinecarboxylic acid derivatives

Uniqueness

O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its chlorinated aromatic ring and carbohydroximamide moiety make it a versatile compound in various chemical and biological contexts.

Properties

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

[[amino(phenyl)methylidene]amino] 2-chloropyridine-4-carboxylate

InChI

InChI=1S/C13H10ClN3O2/c14-11-8-10(6-7-16-11)13(18)19-17-12(15)9-4-2-1-3-5-9/h1-8H,(H2,15,17)

InChI Key

QTPKPFVFZDGQEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=CC(=NC=C2)Cl)N

Origin of Product

United States

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